![molecular formula C20H18ClN3O4S B7719688 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)
3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling. By inhibiting BTK, this compound can disrupt the signaling pathways that promote the survival and proliferation of B-cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its effects on B-cell receptor signaling, 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to suppress the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide in lab experiments is its potent inhibitory effects on B-cell receptor signaling, which makes it a useful tool for studying the role of this pathway in various diseases. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of BTK, which could have even greater therapeutic potential. Another direction for research is the investigation of this compound's effects on other signaling pathways and cell types, which could lead to the identification of new therapeutic targets. Finally, the use of this compound in combination with other drugs or therapies could also be explored as a potential treatment strategy.
Métodos De Síntesis
The synthesis of 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves the reaction of 3-chlorobenzoic acid with 5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide has been studied for its potential applications in scientific research, particularly in the field of oncology. It has been shown to have potent inhibitory effects on B-cell receptor signaling and has been investigated as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Propiedades
IUPAC Name |
3-chloro-N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-28-19-9-8-17(29(26,27)23-13-16-7-2-3-10-22-16)12-18(19)24-20(25)14-5-4-6-15(21)11-14/h2-12,23H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRSHXOLPUSXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

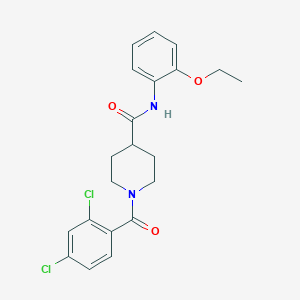
![3-nitro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719634.png)
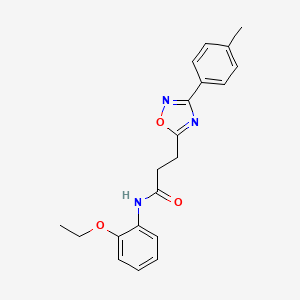
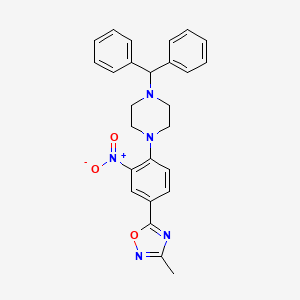
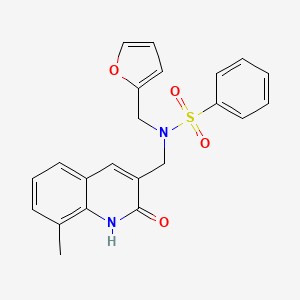
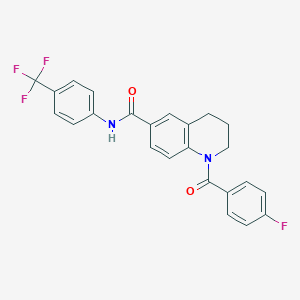
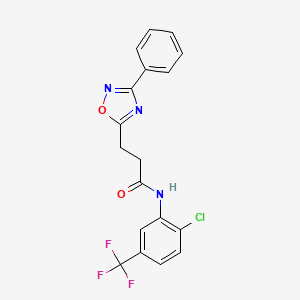
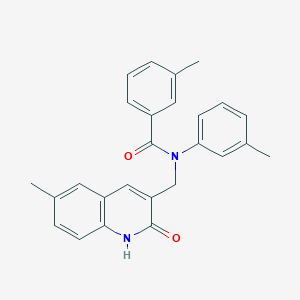

![2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7719673.png)


![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)
![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)